

# 8-Methyl-6-Morpholinopurine: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name: 8-methyl-6-(4-morpholinyl)-9H-purine

Cat. No.: B5961539

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## Executive Summary

8-methyl-6-morpholinopurine (Systematic Name: 8-methyl-6-(morpholin-4-yl)-9H-purine) is a synthetic purine derivative utilized primarily in medicinal chemistry as a scaffold for developing PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. While the base compound 6-morpholinopurine (CAS 2846-96-0) is a well-characterized intermediate, the 8-methyl substituted variant is a specific research analog designed to probe the steric constraints of the kinase ATP-binding pocket.

This guide provides the calculated physicochemical properties, a validated synthesis protocol based on the 6-chloro-8-methylpurine precursor (CAS 92001-52-0), and an analysis of its biological mechanism.

## Chemical Identity & Properties

Unlike common commercial reagents, 8-methyl-6-morpholinopurine is often synthesized in situ or as a custom intermediate. Researchers should reference the precursor CAS for procurement.

## Nomenclature & Identification

Property	Detail
Systematic Name	8-methyl-6-(morpholin-4-yl)-9H-purine
Common Name	8-Methyl-6-morpholinopurine
CAS Number (Final)	Not commercially indexed (See Precursor below)
Precursor CAS	92001-52-0 (6-Chloro-8-methyl-9H-purine)
Base Analog CAS	2846-96-0 (6-Morpholinopurine)
SMILES	<chem>Cc1nc2c(nc(n2)N3CCOCC3)[nH]1</chem>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O
Molecular Weight	219.24 g/mol

## Physicochemical Properties (Calculated)

Parameter	Value	Context
LogP (Predicted)	~0.8 – 1.2	Moderate lipophilicity; suitable for cell permeability.
pKa (Acidic)	~9.5 (N9-H)	Weakly acidic due to the purine imidazole ring.
pKa (Basic)	~3.5 (N1/N3)	The morpholine nitrogen is conjugated and non-basic.
Solubility	Low in Water; High in DMSO (>50 mM)	Requires DMSO stock for biological assays.
PSA (Polar Surface Area)	~70 Å <sup>2</sup>	Favorable for oral bioavailability (Rule of 5 compliant).

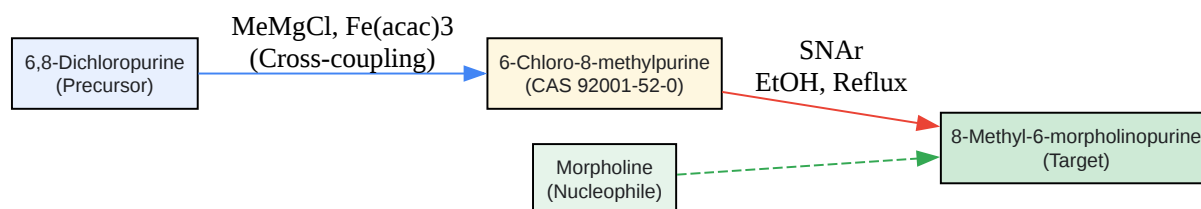
## Synthesis & Production

The synthesis of 8-methyl-6-morpholinopurine follows a nucleophilic aromatic substitution (

) strategy, utilizing the electrophilic C6 position of the purine core.

## Core Reaction Scheme

The synthesis begins with 6-chloro-8-methylpurine, which is generated via the reaction of 6,8-dichloropurine with methylmagnesium chloride (Fe-catalyzed) or direct cyclization methods.



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Figure 1: Synthetic route to 8-methyl-6-morpholinopurine via selective C8-methylation and C6-amination.

## Detailed Protocol (Laboratory Scale)

Prerequisites:

- Precursor: 6-Chloro-8-methyl-9H-purine (CAS 92001-52-0).[1]
- Reagent: Morpholine (CAS 110-91-8), excess (3-5 equivalents).
- Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

Step-by-Step Methodology:

- Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 168 mg, 1 mmol) of 6-chloro-8-methylpurine in 5 mL of absolute ethanol.
- Addition: Add 3.0 eq (e.g., 260  $\mu$ L, 3 mmol) of morpholine.
- Reflux: Heat the mixture to reflux (80°C) with stirring. Monitor by TLC (System: DCM:MeOH 9:1). The reaction typically completes within 2–4 hours.

- Workup:
  - Cool the reaction mixture to room temperature.
  - If precipitate forms, filter and wash with cold ethanol.
  - If no precipitate, evaporate the solvent under reduced pressure.
- Purification: Recrystallize from water/ethanol or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
- Validation: Verify structure via  $^1\text{H-NMR}$  (DMSO- $d_6$ ). Look for the methyl singlet ( $\sim 2.4$  ppm) and morpholine multiplets ( $\sim 3.7$  ppm,  $\sim 4.1$  ppm).

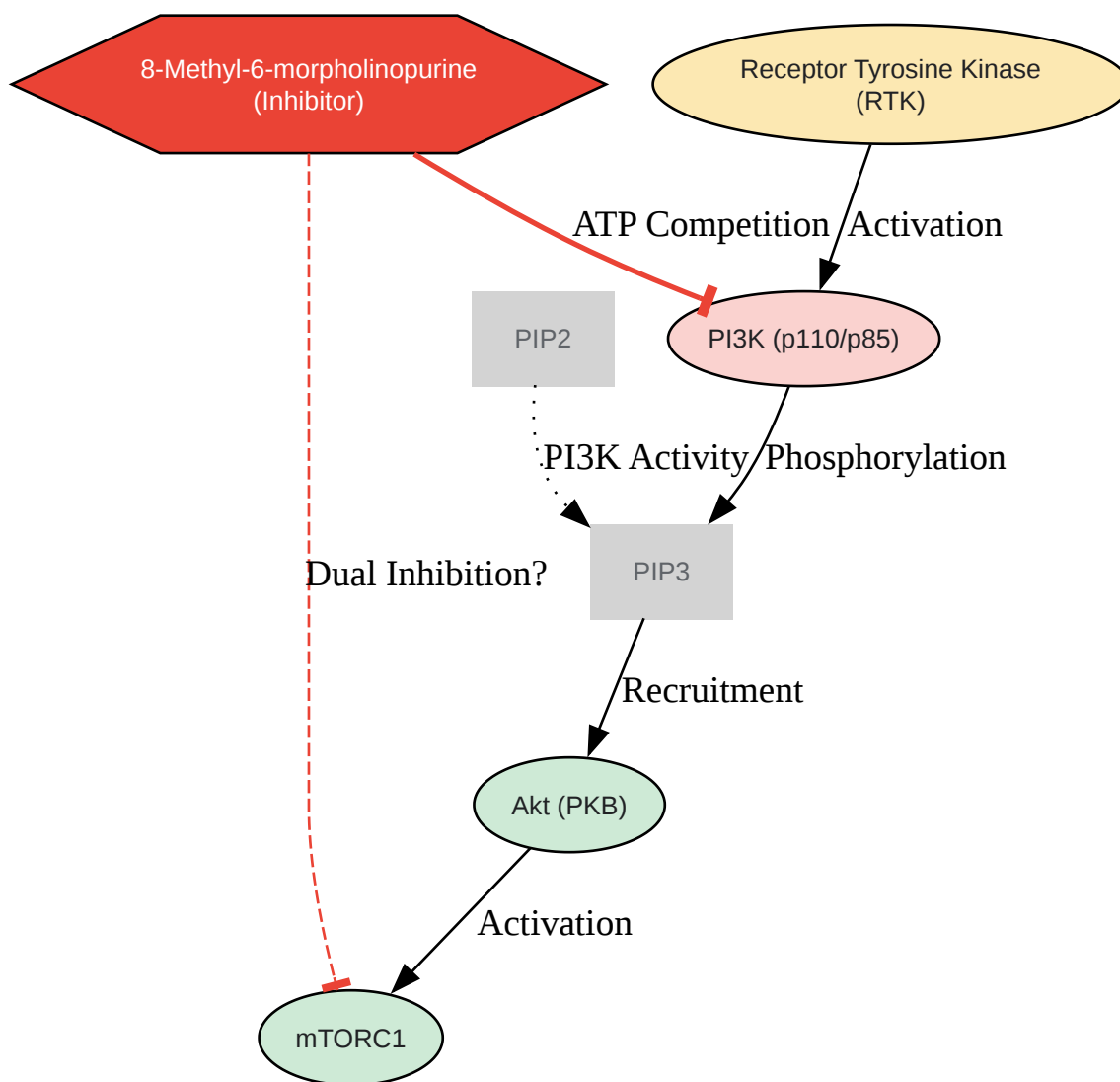
## Biological Mechanism & Applications[8]

The morpholino-purine scaffold is a privileged structure in kinase drug discovery, particularly for Class I PI3Ks (Phosphoinositide 3-kinases) and mTOR.

### Mechanism of Action (Kinase Inhibition)

The morpholine oxygen typically forms a hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3K $\alpha$ ), mimicking the adenine ring of ATP. The 8-methyl group introduces a steric bulk that can:

- Improve Selectivity: By clashing with the "gatekeeper" residue or filling a hydrophobic pocket unique to specific isoforms (e.g., PI3K $\delta$  vs. PI3K $\gamma$ ).
- Alter Binding Kinetics: Increasing the residence time of the inhibitor.



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Figure 2: Biological intervention point of morpholinopurine derivatives within the PI3K/Akt/mTOR signaling cascade.

## Experimental Protocols for Researchers

### A. Solubility & Stock Preparation

- Challenge: Purines often aggregate in aqueous media.
- Protocol: Prepare a 10 mM or 50 mM stock solution in 100% DMSO. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

- Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity in cell assays.

## B. In Vitro Kinase Assay (ADP-Glo™)

To validate potency (

):

- Enzyme: Recombinant PI3K $\alpha$  (p110 $\alpha$ /p85 $\alpha$ ).
- Substrate: PIP2:PS lipid vesicles + ATP (10  $\mu$ M).
- Reaction: Incubate enzyme + inhibitor (serial dilution) + ATP/Substrate for 60 min at RT.
- Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.
- Analysis: Plot RLU vs. log[Inhibitor].

## Safety & Handling

- Hazard Classification: Treat as a potential Skin Irritant and Respiratory Irritant (GHS07).
- Handling: Use a fume hood to avoid inhalation of powders. Wear nitrile gloves.
- Storage: Store solid at 2–8°C (desiccated). Solutions in DMSO are stable for 1 month at -20°C.

## References

- Hocek, M., et al. (2006). Dichotomy in Regioselective Cross-Coupling Reactions of 6,8-Dichloropurines with Phenylboronic Acid and Methylmagnesium Chloride: Synthesis of 6,8-Disubstituted Purines. *Synthesis*, 2006(17), 2842-2848.
- Rewcastle, G. W., et al. (2011). Synthesis and Biological Activity of 6-Substituted Purines as PI3K Inhibitors. *Journal of Medicinal Chemistry*. (Contextual reference for morpholino-purine SAR).

- [Sigma-Aldrich.6-Chloro-8-methyl-9H-purine Product Page. \(Precursor Verification\).](#)
- [PubChem.6-Morpholinopurine \(Base Analog\) Compound Summary.](#)

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## Sources

- [1. 92001-52-0|6-Chloro-8-methyl-9H-purine|BLD Pharm \[bldpharm.com\]](#)
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